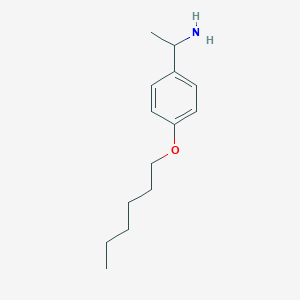
1-(4-hexoxyphenyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-(Hexyloxy)-alpha-methylbenzylamine: is an organic compound characterized by the presence of a benzene ring substituted with a hexyloxy group and an alpha-methylbenzylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-(Hexyloxy)-alpha-methylbenzylamine typically involves the alkylation of p-hydroxybenzylamine with hexyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of p-(Hexyloxy)-alpha-methylbenzylamine can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: p-(Hexyloxy)-alpha-methylbenzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzene ring in p-(Hexyloxy)-alpha-methylbenzylamine can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and bromine for bromination.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, sulfonic, or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: p-(Hexyloxy)-alpha-methylbenzylamine is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, p-(Hexyloxy)-alpha-methylbenzylamine is used as a ligand in the study of receptor-ligand interactions. Its ability to bind to specific receptors makes it useful in the development of new drugs and therapeutic agents.
Medicine: The compound has potential applications in the development of pharmaceuticals, particularly in the design of drugs targeting specific receptors or enzymes. Its structural features allow for the modification of its pharmacokinetic and pharmacodynamic properties.
Industry: In the industrial sector, p-(Hexyloxy)-alpha-methylbenzylamine is used as an intermediate in the production of specialty chemicals, including surfactants, polymers, and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mecanismo De Acción
The mechanism of action of p-(Hexyloxy)-alpha-methylbenzylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
p-(Methoxy)-alpha-methylbenzylamine: Similar structure but with a methoxy group instead of a hexyloxy group.
p-(Ethoxy)-alpha-methylbenzylamine: Similar structure but with an ethoxy group instead of a hexyloxy group.
p-(Butoxy)-alpha-methylbenzylamine: Similar structure but with a butoxy group instead of a hexyloxy group.
Uniqueness: p-(Hexyloxy)-alpha-methylbenzylamine is unique due to the presence of the hexyloxy group, which imparts specific physicochemical properties, such as increased hydrophobicity and altered reactivity. These properties can influence the compound’s behavior in chemical reactions and its interactions with biological targets, making it distinct from its analogs.
Propiedades
Número CAS |
107916-76-7 |
|---|---|
Fórmula molecular |
C14H23NO |
Peso molecular |
221.34 g/mol |
Nombre IUPAC |
1-(4-hexoxyphenyl)ethanamine |
InChI |
InChI=1S/C14H23NO/c1-3-4-5-6-11-16-14-9-7-13(8-10-14)12(2)15/h7-10,12H,3-6,11,15H2,1-2H3 |
Clave InChI |
RLRTXNKPHNALGI-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC=C(C=C1)C(C)N |
SMILES canónico |
CCCCCCOC1=CC=C(C=C1)C(C)N |
Sinónimos |
1-(4-hexoxyphenyl)ethanamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



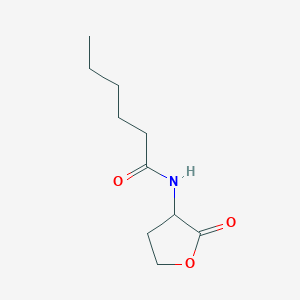
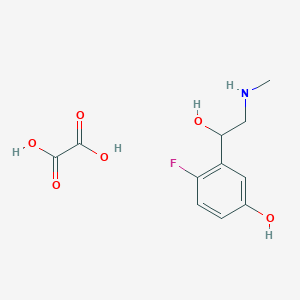

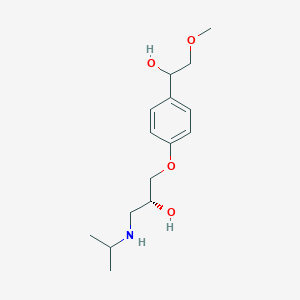


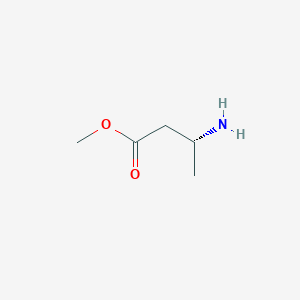
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl](/img/structure/B25520.png)

![[(1R)-7-acetyl-3-oxo-6-[(1S)-1,3,3-trimethylcyclohexyl]-1H-2-benzofuran-1-yl] acetate](/img/structure/B25530.png)
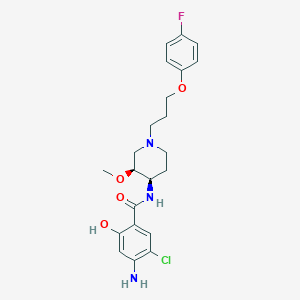
![2,3-Dihydrofuro[3,2-b]pyridin-3-ol](/img/structure/B25537.png)
![4-Sulfocalix[6]arene Hydrate](/img/structure/B25538.png)
